molecular formula C18H18N2O4 B11554608 N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11554608
M. Wt: 326.3 g/mol
InChI Key: QFFBSUINLNRVOG-DJKKODMXSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethylphenoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H18N2O4/c1-12-3-5-15(7-13(12)2)22-10-18(21)20-19-9-14-4-6-16-17(8-14)24-11-23-16/h3-9H,10-11H2,1-2H3,(H,20,21)/b19-9+

InChI Key

QFFBSUINLNRVOG-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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